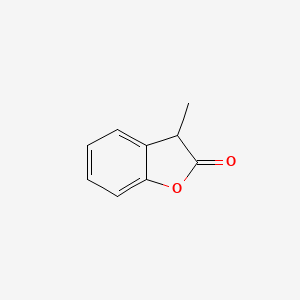

2(3H)-Benzofuranone, 3-methyl-

Description

Contextual Significance of Benzofuranone Scaffolds in Chemical Science

The benzofuranone scaffold, a heterocyclic compound featuring a fused benzene (B151609) and furanone ring, is a privileged structure in chemical science, particularly in the realm of medicinal chemistry. mdpi.comnih.gov This structural motif is a common core in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. mdpi.com The inherent reactivity and structural rigidity of the benzofuranone core make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. mdpi.com

The significance of the benzofuranone scaffold is underscored by its presence in various biologically active molecules. Researchers have extensively investigated derivatives of this scaffold for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. mdpi.comnih.gov The versatility of the benzofuranone ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological properties. mdpi.com This adaptability has made the benzofuranone scaffold a focal point in the development of new therapeutic agents.

Overview of Research Trajectories for Benzofuranone Derivatives

Research into benzofuranone derivatives has followed several key trajectories, primarily driven by the quest for novel therapeutic agents. A significant area of investigation has been the synthesis of novel benzofuranone analogues and the evaluation of their biological activities. For instance, studies have explored the introduction of different functional groups at various positions of the benzofuranone ring to enhance their anticancer and antimicrobial properties. mdpi.comnih.gov

Another major research direction involves the development of efficient and stereoselective synthetic methodologies for the construction of the benzofuranone core and its derivatives. royalsocietypublishing.org This includes the exploration of cascade reactions and one-pot syntheses to improve reaction efficiency and reduce waste. royalsocietypublishing.org Furthermore, structure-activity relationship (SAR) studies form a crucial part of the research, aiming to understand how specific structural modifications influence the biological activity of these compounds. These studies are instrumental in the rational design of more potent and selective drug candidates.

Scope of Academic Investigation into 2(3H)-Benzofuranone, 3-methyl-

The academic investigation of 2(3H)-Benzofuranone, 3-methyl- specifically, is often situated within the broader context of studies on 3-substituted 2(3H)-benzofuranones. While dedicated research focusing solely on this compound is limited, its synthesis and potential biological activities are explored as part of larger libraries of benzofuranone derivatives.

Research has touched upon its synthesis as a building block for more complex molecules and its potential as a core structure for the development of new bioactive compounds. For example, studies on the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones provide insights into synthetic routes that could be applied to produce 2(3H)-Benzofuranone, 3-methyl-. royalsocietypublishing.org Investigations into the biological properties of 3-methylbenzofuran (B1293835) derivatives, such as their antitumor activities, also contribute to the understanding of the potential applications of this specific compound. nih.gov

Chemical and Physical Properties of 2(3H)-Benzofuranone, 3-methyl-

The fundamental properties of 2(3H)-Benzofuranone, 3-methyl- are crucial for its application in scientific research.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | nih.gov |

| Molecular Weight | 148.16 g/mol | nih.gov |

| IUPAC Name | 3-methyl-3H-1-benzofuran-2-one | nih.gov |

| CAS Number | 3453-64-3 |

Synthesis of 2(3H)-Benzofuranone, 3-methyl-

The synthesis of 3-substituted 2(3H)-benzofuranones, including the 3-methyl derivative, can be achieved through various synthetic strategies. One common approach involves the intramolecular cyclization of a suitably substituted precursor. For instance, the lactonization of (ortho-hydroxy)aryl acetic acids or their derivatives is a widely used method. royalsocietypublishing.org

A notable synthetic route is the reaction of a phenol (B47542) with an appropriate three-carbon synthon. For example, the reaction of a substituted phenol with methyl 2-chloro-2-(methylthio)acetate can lead to the formation of a 3-methylthio-2(3H)-benzofuranone derivative, which can then be desulfurized to yield the corresponding 3-methyl-2(3H)-benzofuranone.

Another versatile method involves a cascade reaction, such as a Michael addition followed by an intramolecular lactonization. royalsocietypublishing.org For example, N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters can react with Michael acceptors like methyl acrylate (B77674) in the presence of a base such as cesium carbonate to afford 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org While this yields an amino-substituted product, the underlying principle of forming the 3-substituted benzofuranone core is relevant.

Structure

3D Structure

Properties

CAS No. |

111783-85-8 |

|---|---|

Molecular Formula |

C9H8O2 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-methyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-6H,1H3 |

InChI Key |

NBVPQDYEDMAMFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC=C2OC1=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of 2 3h Benzofuranone, 3 Methyl

Oxidation Reactions and Pathways

The oxidation of 2(3H)-Benzofuranone, 3-methyl-, and its parent compound, 3-methylbenzofuran (B1293835), is a key area of study, particularly in the context of mimicking biological metabolic processes.

Biomimetic Oxidation Studies and Cytochrome P450 Models

The oxidation of benzofurans, including 3-methylbenzofuran, has been investigated using manganese(III) porphyrins as models for cytochrome P450 enzymes. mdpi.comresearchgate.net These studies aim to replicate the metabolic activation of the benzofuran (B130515) nucleus under environmentally sustainable conditions. mdpi.comresearchgate.net In these biomimetic systems, hydrogen peroxide serves as the oxidant, and the reactions are typically carried out at room temperature in a solvent like acetonitrile (B52724), often with a co-catalyst that mimics the proton-donating amino acids in the active site of cytochrome P450s. researchgate.net

High conversion rates, often exceeding 95%, have been achieved for various benzofuran substrates in these model systems. mdpi.comresearchgate.net The selectivity of the reaction towards specific products can be influenced by the choice of catalyst. For instance, in the oxidation of 3-methylbenzofuran, a cationic manganese(III) porphyrin catalyst has demonstrated high selectivity for the formation of 3-methylbenzofuran-2(3H)-one. mdpi.com

Epoxide Formation and Subsequent Ring-Opening Reactions

A crucial step in the oxidation of 3-methylbenzofuran is the formation of an epoxide at the 2,3-position of the furan (B31954) ring. mdpi.comresearchgate.net This epoxide intermediate is highly reactive and can undergo various subsequent transformations. mdpi.comresearchgate.net

One significant pathway involves an internal rearrangement of the oxirane ring to form an enol derivative, 3-methylbenzofuran-2-ol. This enol can then exist in equilibrium with its more stable keto tautomer, which is 2(3H)-Benzofuranone, 3-methyl-. mdpi.com The stability of this lactone structure makes its formation a favorable outcome. mdpi.com

The epoxide ring is also susceptible to nucleophilic attack, leading to ring-opening. chemistrysteps.commdpi.com The regioselectivity of this attack depends on the reaction conditions. Under basic conditions, the nucleophile typically attacks the less substituted carbon atom in an S(_N)2-type mechanism. libretexts.org Conversely, under acidic conditions, the reaction often proceeds with S(_N)1 character, with the nucleophile attacking the more substituted carbon. libretexts.org The stereochemistry of the ring-opening generally results in the formation of trans or anti products. chemistrysteps.com

Decarbonylation-Oxidation Processes

Recent research has explored the conversion of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones through a decarbonylation-oxidation process. beilstein-journals.orgresearchgate.net This transformation offers a route to valuable benzophenone (B1666685) structures, which have applications as UV absorbers. researchgate.net

Mechanistic Elucidation of Decarbonylation

The decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones can proceed via a transition-metal-free pathway. beilstein-journals.orgresearchgate.net Control experiments have indicated that the reaction likely proceeds through a radical mechanism. beilstein-journals.org The presence of a radical quencher, such as TEMPO, has been shown to inhibit the reaction. beilstein-journals.org The process is believed to be initiated by proton abstraction and enolization of the benzofuranone in the presence of a base. beilstein-journals.orgresearchgate.net

Role of Hydroperoxides in Reaction Mechanisms

Hydroperoxides, which can be generated in situ from solvents like tetrahydrofuran (B95107) (THF) under atmospheric oxygen, play a critical role in the decarbonylation-oxidation mechanism. beilstein-journals.orgresearchgate.net The reaction does not proceed effectively in degassed solvents under an inert atmosphere, confirming the importance of hydroperoxides. beilstein-journals.org The proposed mechanism involves the reaction of the enolized benzofuranone with a hydroperoxide to form an intermediate, which then reacts with a peroxy radical. beilstein-archives.org Subsequent hydrolysis of this intermediate leads to the final 2-hydroxybenzophenone (B104022) product with the release of carbon dioxide. beilstein-journals.orgresearchgate.net

Rearrangement and Cascade Reactions

2(3H)-Benzofuranone, 3-methyl-, and related structures can participate in rearrangement and cascade reactions, leading to the formation of more complex molecular architectures. For instance, a metal-free approach involving the reaction of α-aryl-α-diazoacetates with triarylboranes can lead to 3,3-disubstituted benzofuranones through an aryl transfer, rearrangement, and cyclization cascade. researchgate.net In this process, a boron enolate intermediate undergoes an intramolecular rearrangement to create a quaternary center, which then cyclizes. researchgate.net

Furthermore, cascade reactions involving the condensation of indoles with nitrovinyl compounds in the presence of polyphosphoric acid have been shown to yield 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. nih.gov This transformation proceeds through a series of steps, highlighting the utility of cascade strategies in synthesizing complex heterocyclic systems. nih.gov

Proton Abstraction and Enolization Processes

The initial and critical step in many reactions involving 2(3H)-benzofuranone, 3-methyl- and other 2-coumaranones is the deprotonation at the α-position to the lactone's carboxy group. mdpi.com This proton abstraction is typically facilitated by a strong, non-nucleophilic base, leading to the formation of a resonance-stabilized carbanion or enolate. arkat-usa.orgsemanticscholar.org The presence of the methyl group at the 3-position influences the stability and subsequent reactivity of this intermediate.

Studies have shown that the strength of the base used is a crucial factor in the efficiency of this proton abstraction and the subsequent reactions. arkat-usa.org For instance, bases with higher pKa values in acetonitrile, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), are effective in initiating these processes. arkat-usa.org The enolate intermediate is a key species that partakes in various subsequent transformations. arkat-usa.org

A plausible mechanism involves the base-induced proton abstraction from the 3-position of the benzofuranone ring, generating an enolate intermediate. beilstein-journals.orgbeilstein-archives.org This enolate is stabilized by delocalization of the negative charge across the oxygen atom of the carbonyl group and the aromatic ring. arkat-usa.org This enolization is a pivotal step that precedes further oxidative and rearrangement reactions. beilstein-journals.orgbeilstein-archives.org

Table 1: Bases Used for Proton Abstraction and Resulting Chemiluminescence

| Base | pKa (in MeCN) | Relative Chemiluminescence Intensity (%) |

|---|---|---|

| Phosphazene base, P2-Et | +32.94 | 90.2 |

| DBU | +24.34 | 58.0 |

| DBN | +23.89 | 40.4 |

| Tetramethylguanidine | +23.30 | 34.9 |

| Pyrrolidine | +19.56 | - |

| Triethylamine | +18.82 | - |

| DABCO | +18.29 | - |

| Pyridine | +12.53 | - |

Data sourced from Arkivoc, 2013 (iii) 174-188. arkat-usa.org

Intramolecular Reaction Dynamics (e.g., Hydrogen Transfer Mechanisms)

Following the initial proton abstraction, the resulting enolate of 3-methyl-2(3H)-benzofuranone can undergo various intramolecular dynamic processes. While the primary focus in the literature for 2-coumaranones is on their chemiluminescence, the principles of intramolecular hydrogen transfer are relevant to understanding the stability and reactivity of related structures.

In related phenolic compounds, excited-state intramolecular proton transfer (ESIPT) is a well-documented phenomenon where a proton is transferred between a donor and an acceptor group within the same molecule upon photoexcitation. scienceopen.comresearchgate.net This process is often facilitated by the formation of an intramolecular hydrogen bond in the ground state. scienceopen.comresearchgate.net For 2-hydroxybenzophenones, which can be products of 3-arylbenzofuran-2(3H)-one reactions, intramolecular hydrogen transfer is a key mechanism for their UV-absorbing properties. beilstein-journals.org

While direct evidence for significant intramolecular hydrogen transfer in the ground or excited state of 3-methyl-2(3H)-benzofuranone itself is not extensively detailed, the structural components for such a process exist, particularly in its enol form. The enol tautomer possesses a hydroxyl group that could potentially engage in hydrogen bonding with the lactone carbonyl oxygen, although studies suggest the lactone form is dominant in solution. acs.org The dynamics of such potential transfers would be influenced by the electronic properties of the benzofuranone ring and the methyl substituent.

Chemiluminescence Mechanisms and Pathways for 2-Coumaranones

The chemiluminescence of 2-coumaranones, including derivatives like 3-methyl-2(3H)-benzofuranone, is a complex process initiated by the aforementioned proton abstraction. mdpi.comarkat-usa.org The generally accepted mechanism involves the reaction of the resulting enolate with molecular oxygen. mdpi.comsemanticscholar.org

A key step in the chemiluminescent pathway is a single-electron transfer (SET) from the resonance-stabilized anion to molecular oxygen (triplet oxygen). mdpi.comsemanticscholar.org This SET process generates a radical anion of the coumaranone and a superoxide (B77818) radical anion. semanticscholar.orgelsevierpure.comresearchgate.net The involvement of superoxide radical anions in these reactions has been supported by experimental evidence, including EPR spectroscopy. elsevierpure.comresearchgate.net The formation of these radical intermediates is a critical juncture that leads to the generation of high-energy species. mdpi.com

Following the single-electron transfer, the radical intermediates undergo further reactions. The coumaranone radical can couple with the superoxide radical anion to form a peroxyanion intermediate. mdpi.comsemanticscholar.org This peroxyanion is a highly reactive species. mdpi.com

Alternatively, the initially formed enolate can react directly with singlet oxygen, if present, to form a 1,2-dioxetanone. mdpi.com However, the more commonly cited pathway involves the cyclization of the peroxyanion. mdpi.com This intramolecular cyclization involves the attack of the peroxy group onto the lactone carbonyl carbon, leading to the formation of a strained, four-membered 1,2-dioxetanone ring. mdpi.comarkat-usa.org This 1,2-dioxetanone is a high-energy intermediate (HEI). mdpi.comresearchgate.net

The decomposition of this high-energy 1,2-dioxetanone intermediate is the rate-limiting step and the source of the light emission. mdpi.com It decomposes, often through a chemically induced electron exchange luminescence (CIEEL) mechanism, releasing carbon dioxide and generating an excited-state emitter molecule. mdpi.com This excited species then decays to its ground state, releasing energy in the form of light. mdpi.com The final light-emitting species has been identified as a deprotonated salicylamide-like structure. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2(3H)-Benzofuranone, 3-methyl- |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) |

| Tetramethylguanidine |

| Pyrrolidine |

| Triethylamine |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Pyridine |

| 2-hydroxybenzophenones |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 3h Benzofuranone, 3 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2(3H)-Benzofuranone, 3-methyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their three-dimensional arrangement.

One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, offers the initial and fundamental data for structure elucidation. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 2(3H)-Benzofuranone, 3-methyl-, specific proton signals have been identified. mdpi.com A study involving the oxidation of 3-methylbenzofuran (B1293835) (3MBF) identified the formation of 3-methylbenzofuran-2(3H)-one, reporting its characteristic ¹H NMR signals in deuterated chloroform (B151607) (CDCl₃). mdpi.com

The proton spectrum shows a distinct doublet for the methyl protons (-CH₃) and a corresponding quartet for the methine proton (-CH) at the C3 position, confirming the presence of the 3-methyl group and its connectivity. mdpi.com The signals for the aromatic protons appear in the downfield region, consistent with their attachment to the benzene (B151609) ring. mdpi.com

¹H NMR Spectroscopic Data for 2(3H)-Benzofuranone, 3-methyl- (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 1.58 | d | 7.4 | -CH₃ |

| 3.72 | q | 7.4 | -CH |

| 7.11 | d | 7.6 | H-Ar |

| 7.16 | dd | 7.6, 0.95 | H-Ar |

Data sourced from a study on biomimetic oxidation of benzofurans. mdpi.com

Two-dimensional (2D) NMR techniques are employed to overcome the limitations of 1D NMR, especially in complex molecules. researchgate.netemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2(3H)-Benzofuranone, 3-methyl-, a cross-peak between the signals at 1.58 ppm and 3.72 ppm would definitively confirm the coupling between the methyl and methine protons at the C3 position. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would show a correlation between the proton at 3.72 ppm and the C3 carbon, and between the protons at 1.58 ppm and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between carbons and protons over two to three bonds. arkat-usa.org It is crucial for assembling the molecular framework. For instance, long-range correlations would be expected from the C3-methine proton (δ 3.72) to the carbonyl carbon (C2) and to carbons within the aromatic ring (C3a and C4), thereby connecting the lactone ring to the benzene moiety. arkat-usa.org

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br For 2(3H)-Benzofuranone, 3-methyl-, the chiral center at C3 makes conformational analysis particularly relevant. The orientation of the methyl group (either axial or equatorial relative to the furanone ring) can be investigated using NMR.

The magnitude of the coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can provide geometric information. auremn.org.br The relationship between J-values and dihedral angles, described by the Karplus equation, is a cornerstone of this analysis. Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used. NOE detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. An NOE correlation between the C3-methine proton and specific protons on the aromatic ring would provide strong evidence for the preferred conformation of the molecule. While specific conformational studies on this exact molecule are not widely published, the principles of using ¹³C NMR have been applied to study restricted rotation and non-planar conformations in related systems, demonstrating the potential of NMR to probe subtle stereochemical features. asianpubs.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula. For 2(3H)-Benzofuranone, 3-methyl-, the molecular formula is C₉H₈O₂. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). Techniques like electrospray ionization (ESI) are often coupled with HRMS (HR-ESI-MS) to analyze compounds from reaction mixtures or purified samples, providing unequivocal confirmation of the molecular formula. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This makes it ideal for identifying individual components within a complex mixture, such as a natural product extract or a synthetic reaction mixture. researchgate.netjapsonline.com

The compound is first vaporized and separated from other components on a GC column based on its volatility and interaction with the column's stationary phase. As it elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The resulting mass spectrum for 2(3H)-Benzofuranone, 3-methyl- shows a characteristic fragmentation pattern. nih.gov

GC-MS Fragmentation Data for 2(3H)-Benzofuranone, 3-methyl-

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Interpretation |

|---|---|---|

| 148 | High | Molecular Ion [M]⁺ |

| 120 | 100% (Base Peak) | [M - CO]⁺, Loss of carbon monoxide |

| 91 | High | [C₇H₇]⁺, Likely tropylium (B1234903) ion fragment |

Data sourced from the PubChem database. nih.gov

The molecular ion peak at m/z 148 corresponds to the molecular weight of the compound (C₉H₈O₂). nih.gov The base peak (the most intense peak) at m/z 120 is characteristic of the loss of a neutral carbon monoxide (CO) molecule from the lactone ring, a common fragmentation pathway for such structures. nih.gov The presence of a significant peak at m/z 91 is indicative of a tropylium ion, a stable fragment formed from the benzene ring portion of the molecule. nih.gov This fragmentation pattern serves as a fingerprint for identifying 2(3H)-Benzofuranone, 3-methyl- in GC-MS analyses. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy : This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For 2(3H)-Benzofuranone, 3-methyl-, the most prominent feature in its IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactone ring. This peak is typically observed in the range of 1750–1800 cm⁻¹. Other characteristic absorptions would include those for aromatic C=C stretching (around 1450–1600 cm⁻¹) and C-H stretching (both aromatic and aliphatic, around 2850–3100 cm⁻¹). The presence and exact position of these bands help confirm the core structure. mdpi.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : This method analyzes the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for identifying chromophores, which are typically conjugated π-electron systems. The benzofuranone system in 2(3H)-Benzofuranone, 3-methyl- acts as a chromophore. Studies on related 2-hydroxybenzophenones, which can be synthesized from benzofuranone precursors, show that the substitution pattern on the benzene ring significantly influences the UV absorption properties. beilstein-journals.org The UV-Vis spectrum of 2(3H)-Benzofuranone, 3-methyl- is expected to show characteristic absorption maxima related to the electronic transitions within the aromatic ring and the conjugated lactone system. beilstein-journals.org

X-ray Diffraction for Structural Elucidation of 2(3H)-Benzofuranone, 3-methyl-

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for 2(3H)-Benzofuranone, 3-methyl-, has not been detailed in the reviewed literature, extensive crystallographic studies on closely related benzofuranone derivatives provide significant insight into the expected structural features and intermolecular forces that govern its solid-state architecture.

Analysis of analogous compounds, such as 3-(propan-2-ylidene)benzofuran-2(3H)-one and other substituted benzofuranones, reveals common structural motifs. researchgate.netiucr.org The benzofuranone ring system itself is typically found to be highly planar or nearly planar. researchgate.netiucr.org For instance, in the crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one, the root-mean-square (rms) deviation for all non-hydrogen atoms in the molecule is as low as 0.0292 Å, indicating a high degree of planarity. researchgate.net However, the fusion of the furanone moiety to the benzene ring can introduce slight distortions in the benzene ring's geometry. researchgate.net

The crystal packing of these molecules is stabilized by a network of weak intermolecular interactions. Hydrogen bonds, particularly C—H···O interactions, are frequently observed, where hydrogen atoms from the aromatic ring or substituent groups interact with the oxygen atoms of the lactone carbonyl group in adjacent molecules. iucr.org These interactions often link molecules into dimers or one-dimensional tape-like structures. In more complex derivatives containing suitable functional groups, N—H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of neighboring molecules also play a crucial role in stabilizing the crystal lattice. iucr.orgiucr.org The centroid–centroid distances for such π–π stacking are typically in the range of 3.7 to 3.8 Å. iucr.org

The crystallographic data for a closely related compound, 3-(propan-2-ylidene)benzofuran-2(3H)-one, which crystallizes in the monoclinic space group P21/c, provides a template for what might be expected for 3-methyl-2(3H)-benzofuranone. researchgate.net The presence of two independent molecules in the asymmetric unit of this analogue highlights the potential for subtle conformational differences influenced by the local packing environment. researchgate.net

Table 1: Representative Crystallographic Data for an Analogous Benzofuranone Derivative

This table presents data for 3-(propan-2-ylidene)benzofuran-2(3H)-one as a predictive model for the structural characteristics of 2(3H)-Benzofuranone, 3-methyl-.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| Molecules per Asymmetric Unit (Z') | 2 | researchgate.net |

| Key Intermolecular Interactions | C—H···O hydrogen bonds, parallel stacking | researchgate.net |

| Planarity | Benzofuranone system is highly planar | researchgate.netiucr.org |

Chromatographic Methods for Purification and Analytical Separation

Chromatographic techniques are indispensable for the isolation, purification, and analytical assessment of 2(3H)-Benzofuranone, 3-methyl-, and its derivatives. The selection of a specific method depends on the scale and objective, ranging from bulk purification after synthesis to trace-level quantification in complex matrices.

Column Chromatography is a fundamental and widely applied method for the purification of benzofuranone compounds following chemical synthesis. jst.go.jpmdpi.com This solid-liquid chromatography technique typically employs silica (B1680970) gel as the stationary phase. jst.go.jpmdpi.com The crude product is loaded onto the column and eluted with a mobile phase, commonly a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297) (EtOAc). mdpi.com By gradually increasing the polarity of the eluent, compounds are separated based on their differential adsorption to the silica gel, allowing for the isolation of the target benzofuranone from unreacted starting materials and byproducts. mdpi.com The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). mdpi.com

High-Performance Liquid Chromatography (HPLC) offers a higher resolution and more rapid method for both analytical separation and preparative purification. For the parent compound, (3H)-Benzofuran-2-one, a reverse-phase (RP) HPLC method has been established, which is directly applicable to its 3-methyl derivative. sielc.com This method uses a stationary phase with low silanol (B1196071) activity (e.g., Newcrom R1) and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This technique is scalable and can be adapted for isolating impurities in preparative separations. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for identifying and quantifying volatile compounds like benzofuranone derivatives, especially in complex mixtures such as plant extracts. japsonline.comresearchgate.net In this technique, the sample is vaporized and passed through a capillary column (e.g., Rtx-5MS) with a carrier gas like helium. japsonline.com Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. The eluted compounds are then ionized and fragmented in the mass spectrometer, providing a characteristic mass spectrum that serves as a molecular fingerprint for identification. researchgate.net This method has been successfully used to identify various substituted benzofuranones in natural product analysis. japsonline.comresearchgate.net

Table 2: Summary of Chromatographic Methods for Benzofuranone Analysis

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase / Conditions | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Preparative Purification | jst.go.jpmdpi.com |

| Reverse-Phase HPLC | C18 or similar (e.g., Newcrom R1) | Acetonitrile/Water/Acid | Analytical Separation, Preparative Isolation | sielc.com |

| Gas Chromatography (GC) | Fused silica capillary column (e.g., Rtx-5MS) | Helium carrier gas, temperature programming | Analytical Separation and Identification | japsonline.com |

Theoretical and Computational Investigations of 2 3h Benzofuranone, 3 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2(3H)-Benzofuranone, 3-methyl-. These calculations, grounded in the principles of quantum mechanics, provide a detailed description of the molecule's electronic landscape and are instrumental in predicting its behavior in chemical reactions.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 2(3H)-Benzofuranone, 3-methyl-. DFT calculations allow for the determination of various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is critical for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

For instance, the calculated HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap typically suggests higher reactivity. Furthermore, DFT can be employed to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental results to validate the computational model and confirm the molecular structure.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Mechanisms

To understand how 2(3H)-Benzofuranone, 3-methyl- participates in chemical reactions, Intrinsic Reaction Coordinate (IRC) calculations are invaluable. IRC calculations map the minimum energy path connecting reactants to products through a transition state. This provides a detailed picture of the reaction mechanism, revealing the sequence of bond-breaking and bond-forming events.

By tracing the reaction pathway, researchers can identify key intermediates and transition states, and calculate the activation energies associated with different reaction routes. This information is crucial for predicting the feasibility and outcome of a reaction, and for designing synthetic strategies that favor the formation of desired products. For example, IRC calculations could be used to study the mechanism of nucleophilic attack at the carbonyl carbon of the lactone ring in 3-methyl-2(3H)-benzofuranone.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional shape and flexibility of a molecule are critical to its function. Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of 2(3H)-Benzofuranone, 3-methyl-. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

These simulations allow researchers to observe the dynamic behavior of the molecule, including bond rotations and ring puckering. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the energy barriers between them. This information is particularly important for understanding how the molecule might bind to a biological target, as the conformation of the molecule can significantly influence its binding affinity and selectivity.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry offers predictive power in determining the reactivity and selectivity of 2(3H)-Benzofuranone, 3-methyl- in various organic reactions. By calculating properties such as atomic charges, frontier molecular orbital energies, and electrostatic potentials, researchers can identify the most likely sites for electrophilic or nucleophilic attack.

For example, the carbonyl carbon in the lactone ring is expected to be electrophilic and thus susceptible to attack by nucleophiles. Computational models can quantify this reactivity and predict how different substituents on the aromatic ring or at the 3-position might influence it. Furthermore, these methods can be used to predict the stereoselectivity of reactions involving the chiral center at the 3-position, which is crucial for the synthesis of enantiomerically pure compounds.

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) modeling is a key approach in drug discovery and materials science. It aims to establish a correlation between the chemical structure of a compound and its biological activity or physical properties. For 2(3H)-Benzofuranone, 3-methyl-, computational descriptors derived from its calculated structure can be used to build SAR models.

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By correlating these descriptors with experimentally measured activities for a series of related benzofuranone derivatives, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the activity of new, untested compounds, thereby guiding the design of molecules with enhanced properties. For instance, the compound has been identified in Bombax ceiba, a plant with known pharmacological activities. researchgate.netresearchgate.net

In Silico Approaches to Biological Efficacy and Molecular Interactions

In silico methods are increasingly used to predict the biological efficacy of compounds and to study their interactions with biological macromolecules. For 2(3H)-Benzofuranone, 3-methyl-, molecular docking simulations can be employed to predict how it might bind to the active site of a protein or enzyme.

Thermodynamic Studies of Chemical Processes involving Benzofuranones

Theoretical and computational investigations have provided significant insights into the thermodynamic properties of benzofuranone derivatives, which are crucial for understanding their stability, reactivity, and potential applications. While specific thermodynamic data for 2(3H)-Benzofuranone, 3-methyl- is not extensively documented in dedicated studies, research on analogous benzofuranone structures offers valuable information on the thermodynamic driving forces governing their chemical behavior.

A key area of investigation has been the antioxidant activity of benzofuranone compounds, which is intrinsically linked to their thermodynamic properties. Studies have focused on the thermodynamics of processes such as proton release, hydrogen atom transfer, and electron transfer, which are fundamental to antioxidant mechanisms. acs.orgnih.gov

Research on a series of 31 benzofuranone-typical antioxidants, including 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogues, has determined the thermodynamic driving forces for these processes in dimethyl sulfoxide (B87167) (DMSO). acs.org The results indicate that the dominant structure for these compounds in both solid and solution phases is the lactone form rather than the enol form. acs.orgnih.gov

The Gibbs free energy for releasing a hydrogen atom (ΔGHD(XH)) for these compounds was found to be significantly smaller than that of the widely used commercial antioxidant BHT (2,6-ditert-butyl-4-methylphenol), suggesting that these benzofuranones are effective hydrogen-atom-donating antioxidants. acs.org Furthermore, the Gibbs free energy for proton release (ΔGPD(XH)) indicated that many of these benzofuranone derivatives are good proton donors. acs.orgnih.gov

The thermodynamic parameters for these processes were shown to be linearly dependent on the sum of Hammett substituent parameters, allowing for the estimation of these driving forces for other substituted benzofuranones. acs.org

The following table summarizes the thermodynamic data for selected benzofuranone derivatives, illustrating the influence of substituents on their antioxidant capacity.

| Compound | Process | Thermodynamic Parameter | Value (in DMSO) | Reference |

| 1H-4H Analogues | Hydrogen Atom Release | ΔGHD(XH) | 65.2 to 74.1 kcal/mol | acs.org |

| 5H Analogues | Hydrogen Atom Release | ΔGHD(XH) | 73.8 to 75.0 kcal/mol | acs.org |

| 1H-4H Analogues | Proton Release | ΔGPD(XH) | 11.5 to 16.0 kcal/mol | acs.org |

| 5H Analogues | Proton Release | ΔGPD(XH) | 18.6 to 22.4 kcal/mol | acs.org |

| 31 XH Analogues | Electron Release | Eox(XH) | 1.346 to 1.962 V versus Fc+/0 | acs.org |

| Anions (X-) of 31 XH Analogues | Electron Release | Eox(X-) | Quite negative | acs.org |

| Radical Cations (XH+•) of 31 XH Analogues | Proton Release | ΔGPD(XH+•) | Good proton donors | acs.org |

Additionally, thermodynamic data for the hydrogenation of the parent compound, 2(3H)-benzofuranone, has been compiled and evaluated. preprints.org These studies are important for applications such as hydrogen storage. The enthalpy of reaction for the hydrogenation of 2(3H)-benzofuranone provides insight into the energy changes associated with this transformation.

| Compound | Reaction | Thermodynamic Parameter | Value |

| 2(3H)-benzofuranone | Hydrogenation | ΔrH | -57.0±1.8 to -65.3±2.4 kJ/mol |

Density Functional Theory (DFT) calculations have also been employed to predict the thermodynamic stability of various benzofuranone stereoisomers, which is crucial for guiding synthetic strategies. For instance, the relative stability of (3aR,7aR) versus (3aS,7aS) stereoisomers of hexahydro-2(3H)-benzofuranone can be predicted, aiding in the selection of reaction conditions to obtain the desired product. Thermodynamic analysis of novel hydrazone derivatives has also been used to rank their stability and energy efficiency. researchgate.net

Biological and Bioactivity Studies of 2 3h Benzofuranone, 3 Methyl and Derivatives Mechanistic and in Vitro Focus

Antimicrobial and Antifungal Activity Mechanisms

Benzofuran (B130515) derivatives have been identified as possessing notable antimicrobial and antifungal properties. nih.gov The structural framework of benzofuran is present in numerous synthetic and naturally occurring compounds that demonstrate antimicrobial effects. researchgate.net

Inhibition of Microbial Growth and Viability

The antimicrobial efficacy of benzofuranone derivatives has been demonstrated against a range of pathogens. For instance, a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, which are hybrids of nitroimidazole and 3(2H)-benzofuranone moieties, have shown promising activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.govasm.org Other studies have synthesized benzofuran derivatives that exhibited good antimicrobial activity against bacterial strains such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Proteus vulgaris, with some compounds showing MIC values of 25 μg/mL. nih.gov

Furthermore, certain benzofuran-3-carbohydrazide derivatives have displayed promising antimycobacterial activity against M. tuberculosis H37Rv strains, with MIC values as low as 2 μg/mL. nih.gov The antibacterial activity of some 2-benzylidene-3(2H)-benzofuranones has been attributed to the inhibition of chorismate synthase, a crucial enzyme in the bacterial aromatic amino acid synthesis pathway. asm.org

In the realm of antifungal activity, derivatives of 2- and 3-benzofurancarboxylic acids have been tested against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. nih.gov A notable increase in antifungal activity was observed when methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate was converted into its dibromo derivative, highlighting the importance of specific structural features for activity. nih.gov

Table 1: In Vitro Antimicrobial and Antifungal Activity of Benzofuranone Derivatives

| Compound/Derivative Class | Target Microorganism | Activity Metric | Result |

|---|---|---|---|

| (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | As low as 0.78 µg/mL asm.org |

| 2-bisaminomethylatedaurone benzofuran derivatives | B. subtilis, E. coli, S. aureus, K. pneumonia, P. vulgaris | MIC | 25 µg/mL nih.gov |

| Benzofuran-3-carbohydrazide derivative | M. tuberculosis H37Rv | MIC | 2 µg/mL nih.gov |

| 7-chlorobenzofuran-3-yl hydrazine (B178648) and 5-nitrobenzofuran-3-yl)hydrazine derivatives | Enterococcus Faecalis | MIC | 50 µg/mL cuestionesdefisioterapia.com |

| 7-chlorobenzofuran-3-yl hydrazine and 5-nitrobenzofuran-3-yl)hydrazine derivatives | Candida albicans | MIC | 25 µg/mL cuestionesdefisioterapia.com |

Mode of Action at Cellular and Molecular Levels (e.g., fungistatic/fungicidal)

The mechanisms underlying the antifungal effects of benzofuranone derivatives are multifaceted. Investigations into amiodarone, a synthetic drug based on the benzofuran ring system, revealed that its potent, broad-spectrum antifungal activity is linked to the mobilization of intracellular Ca2+. nih.gov This disruption of calcium homeostasis is considered a key characteristic of its fungicidal action. nih.gov

However, for other synthesized benzofuran derivatives that inhibit fungal growth, calcium fluxes did not directly correlate with their antifungal effects. nih.gov Interestingly, these derivatives were found to augment the amiodarone-elicited calcium flux into the cytoplasm, suggesting that their antifungal activity involves complex changes in cytoplasmic calcium concentration. nih.gov For some nitroimidazolyl compounds, the established mode of action involves the disruption of DNA molecules in the pathogen through the formation of active radical anions. asm.org

Antileishmanial Activity and Parasitic Bioactivation

Leishmaniasis is a parasitic disease caused by Leishmania species. nih.gov Derivatives of 2(3H)-benzofuranone have emerged as promising candidates for the development of new antileishmanial agents.

In Vitro Assessment against Leishmania Species

A series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives featuring 5-nitroimidazole or 4-nitroimidazole (B12731) moieties have been investigated for their activity against Leishmania parasites. nih.govnih.gov These compounds exhibited significant inhibitory activity against Leishmania major promastigotes. asm.org Notably, analogues in the 5-nitroimidazole subgroup demonstrated substantially superior activity (approximately 17 to 88-fold higher) against L. donovani axenic amastigotes compared to L. major. nih.govnih.gov

The most potent compound identified was (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone, which displayed a half-maximal inhibitory concentration (IC50) of 0.016 μM against L. donovani anti-axenic amastigotes. nih.govnih.govresearchgate.net These compounds showed high selectivity, with indices ranging from 26 to 431 for their effect on amastigotes over their cytotoxicity on mouse peritoneal macrophages. nih.govresearchgate.net The oxygen atom of the benzofuranone moiety was found to be important for the observed antileishmanial activity. nih.govasm.org

Table 2: In Vitro Antileishmanial Activity of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone Derivatives

| Compound | Target Organism | Activity Metric (IC50) | Result |

|---|---|---|---|

| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n) | L. donovani axenic amastigotes | IC50 | 0.016 µM nih.govnih.gov |

| (Z)-2-(1-methyl-5-nitro-1H-imidazol-2-ylmethylene)benzofuran-3(2H)-one | L. major promastigotes | IC50 | 1.29 ± 1.10 µM asm.org |

| Amphotericin B (Control) | L. major promastigotes | IC50 | 0.29 ± 0.05 µM asm.org |

| Pentamidine (Control) | L. major promastigotes | IC50 | 5.09 ± 0.04 µM asm.org |

| Nifurtimox (Control) | L. major promastigotes | IC50 | 14.11 ± 0.06 µM asm.org |

Role of Nitroreductase Enzymes in Compound Bioactivation

The mechanism of action for these antileishmanial nitroaromatic compounds is dependent on their bioactivation by parasite-specific enzymes. nih.govasm.org Leishmania parasites possess two key nitroreductases (NTRs), a mitochondrial type 1 (NTR1) and a cytosolic type 2 (NTR2), which are largely absent in mammalian cells. nih.govasm.org These enzymes catalyze the reduction of the nitro group on the compounds. nih.gov

Studies on the mode of action revealed that the 5-nitroimidazole benzofuranone derivatives were predominantly bioactivated by NTR1, while the 4-nitroimidazole analogues were activated by both NTR1 and NTR2. nih.govnih.govresearchgate.net This bioactivation process is believed to generate cytotoxic nitroso and hydroxylamine (B1172632) metabolites. nih.govnih.gov These reactive intermediates can disrupt vital cellular components like DNA and proteins, leading to parasite death. nih.govasm.org This bioactivation strengthens the hypothesis that these compounds exert their parasiticidal effects through the production of reactive oxygen species, disruption of DNA, and inhibition of cell wall protein synthesis. nih.govasm.org

Antioxidant Properties and Mechanisms

Oxidative stress is a key factor in many degenerative diseases. mdpi.com Benzofuran derivatives have demonstrated significant antioxidant potential in various in vitro models. It has been reported that transforming a chroman skeleton, found in Vitamin E, to a benzofuran skeleton can increase antioxidant activity. nih.gov

The antioxidant capacity of several 3,3-disubstituted-3H-benzofuran-2-one derivatives has been assessed. mdpi.com These compounds, particularly those bearing one or more hydroxyl groups on the aromatic ring, have shown an ability to reduce intracellular reactive oxygen species (ROS) levels and protect differentiated SH-SY5Y neuronal cells from catechol-induced cell death. mdpi.com One derivative, in particular, was effective at preventing cell death under oxidative stress conditions and was also found to enhance the expression of Heme oxygenase-1 (HO-1), a key antioxidant defense enzyme. mdpi.com

Other studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method have also confirmed the antioxidant activity of various substituted benzofuran derivatives. nih.gov The generation of ROS is also a mechanism by which some benzofuran derivatives induce apoptosis in cancer cells, indicating they can possess pro-oxidative effects in certain contexts. mdpi.com

Table 3: Antioxidant Activity of Benzofuranone Derivatives

| Derivative Class | Assay/Model | Key Finding |

|---|---|---|

| 3,3-disubstituted-3H-benzofuran-2-one derivatives | Differentiated SH-SY5Y cells with catechol-induced oxidative stress | Reduced intracellular ROS; protected against cell death; boosted HO-1 mRNA and protein expression. mdpi.com |

| Substituted aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanones | DPPH radical scavenging assay | Several compounds showed very good antioxidant activity at concentrations of 50-200 µg/ml. nih.gov |

| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives | K562 cancer cells | Induced apoptosis through the generation of reactive oxygen species (ROS). mdpi.com |

Hydrogen Atom Transfer (HAT) Mechanisms

The antioxidant activity of benzofuranone derivatives is often attributed to their ability to scavenge free radicals. One of the primary mechanisms through which this occurs is Hydrogen Atom Transfer (HAT). In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This process is a concerted movement of a proton and an electron in a single kinetic step. scripps.edu The efficiency of the HAT mechanism is largely governed by the bond dissociation enthalpy (BDE) of the O-H bond in phenolic compounds. researchgate.net

Studies on 2-phenylbenzofuran (B156813) derivatives using computational methods have shown that in the gaseous phase, their antioxidant activity is predominantly controlled by the O-H BDE, which is consistent with the HAT mechanism. researchgate.net The "philicity" of a radical, meaning its tendency to accept or donate an electron, plays a role in these interactions. Radicals can be classified as nucleophilic or electrophilic, and for a favorable reaction to occur, the polarities of the reactants should be matched. scripps.edu

Electron Transfer (ET) and Proton Release Mechanisms

Besides HAT, another significant pathway for antioxidant action is the single electron transfer-proton transfer (SET-PT) mechanism. An alternative mechanism is the sequential proton loss electron transfer (SPLET). researchgate.net In the SET-PT mechanism, an electron is first transferred from the antioxidant to the free radical, forming a radical cation. This is then followed by the transfer of a proton. The SPLET mechanism involves the initial loss of a proton from the antioxidant, followed by an electron transfer.

Research has indicated that the amination of 3-substituted benzofuran-2(3H)-ones can be triggered by a single-electron-transfer event, suggesting a novel reactivity for this class of compounds. nih.gov Furthermore, computational studies on 2-phenylbenzofuran derivatives have revealed that in solvents like water, methanol (B129727), and acetone, the SPLET pathway is the predominant antioxidant mechanism. researchgate.net

Enzyme Inhibition Studies

Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Benzofuranone derivatives have emerged as promising inhibitors of MAO.

A series of 2-(arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives, also known as aurones, were synthesized and evaluated for their inhibitory activity against human MAO (hMAO) isoforms. rhhz.net Many of these compounds showed selectivity towards hMAO-B. rhhz.net For instance, one compound with a naphth-2-yl group was found to be a potent and selective hMAO-B inhibitor, comparable to the standard drug selegiline. rhhz.net The nature and position of substituents on the aryl ring at the second position of the benzofuranone core were found to influence the inhibitory potency against hMAO-B, while the structural bulkiness affected the selectivity between hMAO-A and hMAO-B. rhhz.net

Similarly, a study on 3-coumaranone [benzofuran-3(2H)-one] derivatives found them to be selective inhibitors of human MAO-B, with some compounds exhibiting very high potency. nih.gov The inhibition was determined to be reversible for selected derivatives. nih.gov Another study on 2-azolylmethylene-3-(2H)-benzofuranone derivatives also identified potent and selective inhibitors of both MAO-A and MAO-B. jst.go.jp

The inhibitory activities of some benzofuranone derivatives against MAO-A and MAO-B are presented in the table below.

| Compound | Target | IC50 (µM) | Selectivity |

| 2-(naphth-2-ylmethylene)-2,3-dihydro-1-benzofuran-3-one | hMAO-B | 0.10 ± 0.01 (Kᵢ) | Selective for hMAO-B |

| 2-(3,4-dimethoxybenzylidene)-2,3-dihydro-1-benzofuran-3-one | hMAO-B | - | SI = 26.14 |

| 2-(indol-3-ylmethylene)-3-(2H)-benzofuranone derivative (3b) | MAO-A | 0.021 | SI = 48 |

| 2-(pyrrol-2-ylmethylene)-3-(2H)-benzofuranone derivative (4c) | MAO-B | - | - |

| 3-Coumaranone derivatives | MAO-B | 0.004–1.05 | Selective for MAO-B |

| 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | MAO-A | 0.073 ± 0.003 | Selective for MAO-A |

Data compiled from multiple sources. nih.govnih.govrhhz.netjst.go.jp

Cholinesterase Inhibitory Activity

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are used to treat the symptoms of Alzheimer's disease. nih.govresearchgate.net Several studies have investigated the potential of benzofuranone derivatives as cholinesterase inhibitors.

A series of 3-arylbenzofuranone derivatives were synthesized and showed good antioxidant activity and selective acetylcholinesterase inhibitory activity. researchgate.net One particular compound demonstrated an anti-acetylcholinesterase inhibition IC50 value comparable to the standard drug donepezil. researchgate.net In another study, benzofuran derivatives synthesized through the rearrangement of coumarins exhibited moderate inhibitory activities toward AChE. mdpi.com

Furthermore, benzofuran derivatives isolated from Cortex Mori Radicis were evaluated for their cholinesterase-inhibitory activity. nih.gov While most compounds showed weak or no inhibition of AChE, some exhibited moderate inhibitory effects on BChE. nih.gov This suggests that certain benzofuranone structures may have a preference for inhibiting BChE over AChE. nih.gov

The table below summarizes the cholinesterase inhibitory activity of selected benzofuranone derivatives.

| Compound | Target Enzyme | IC50 (µM) |

| 3-Arylbenzofuranone Derivative (Compound 20) | Acetylcholinesterase | 0.089 ± 0.01 |

| Donepezil (Reference Drug) | Acetylcholinesterase | 0.059 ± 0.003 |

| 4-(p-tolylpiperazin-1-yl)(5-methyl-3-morpholinobenzofuran-2-yl) methanone (B1245722) (A4) | Acetylcholinesterase | 11 |

| 6-hydroxy-3-(3-methylbut-2-en-1-ylidene)benzofuran-2(3H)-one (Compound 1) | Butyrylcholinesterase | 45.5 |

| Nigranol A (Compound 6) | Butyrylcholinesterase | 94.8 |

Data compiled from multiple sources. nih.govresearchgate.netmdpi.com

Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. nih.govmdpi.com Inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. mdpi.com Benzofuran-based compounds have been investigated as potential urease inhibitors.

A series of benzofuran-based-thiazolidinone analogues were synthesized and evaluated for their urease inhibitory potential. nih.govresearchgate.net All the synthesized compounds exhibited varying degrees of urease inhibitory activity, with some showing significantly greater potency than the standard drug thiourea. nih.govresearchgate.net A structure-activity relationship (SAR) analysis revealed that the electronic effects and the position of different substituents on the phenyl ring influenced the inhibitory activity. nih.govresearchgate.net For example, a compound with an electron-withdrawing chloro group on the phenyl ring showed potent urease inhibition. researchgate.net

The table below presents the urease inhibitory activity of some benzofuran-based-thiazolidinone analogues.

| Compound | IC50 (µM) |

| Compound 1 | 1.2 ± 0.01 |

| Compound 3 | 2.20 ± 0.01 |

| Compound 5 | 1.40 ± 0.01 |

| Compound 8 | 2.90 ± 0.01 |

| Thiourea (Standard) | 21.40 ± 0.21 |

Data compiled from a study on benzofuran-based-thiazoldinone analogues. nih.govresearchgate.net

Molecular Interactions in Plant Pathogen Systems

The interactions between plants and pathogens are complex and involve a variety of molecular signals and defense responses. Necrosis and ethylene-inducing peptide 1-like proteins (NLPs) are known to have dual functions in these interactions, acting as both virulence factors and triggers of plant immune responses. nih.gov Research has shown that both non-cytotoxic and cytotoxic NLPs from the biocontrol agent Pythium oligandrum can enhance plant resistance to a wide range of pathogens. nih.gov

While direct studies on the role of 2(3H)-Benzofuranone, 3-methyl- in these specific interactions are not extensively documented, the broader class of benzofuran derivatives is known to be involved in plant defense. Plants produce a wide array of secondary metabolites, including benzofurans, as a defense mechanism against pathogens. These compounds can act as phytoalexins, which are antimicrobial compounds that accumulate at the site of infection. The structural diversity of benzofuran derivatives allows for a range of interactions with pathogen-derived molecules, potentially disrupting their function and inhibiting pathogen growth. The study of these molecular interactions is crucial for understanding plant disease resistance and for developing new strategies for crop protection.

Suppression of Gene Expression in Fungal Pathogens & 6.5.2. Blocking of Pathogen Developmental Stages

Derivatives of 2(3H)-Benzofuranone, 3-methyl- have demonstrated notable antifungal properties by interfering with critical cellular processes, thereby suppressing gene expression related to survival and blocking developmental stages.

The antifungal mechanism of benzofuran-based compounds often involves disrupting the integrity of the fungal cell. For instance, triazole fungicides, a class of compounds that can be hybridized with a benzofuran moiety, are known to inhibit the C14 demethylation step in the ergosterol (B1671047) biosynthesis pathway. ncsu.edu Ergosterol is a vital component of the fungal cell membrane, and its disruption interferes with the basic metabolism and integrity of the fungal cell. ncsu.edu Studies on benzofuran-1,2,3-triazole hybrids have shown they can effectively control the growth of wood-degrading fungi like T. versicolor, P. placenta, and G. trabeum. ncsu.edu

Another identified mechanism involves the disruption of calcium homeostasis. Amiodarone, a synthetic drug based on the benzofuran ring system, exhibits potent antifungal activity by mobilizing intracellular Ca2+. nih.gov This disruption of calcium signaling is a crucial aspect of its fungicidal activity. nih.gov Research into derivatives of methyl benzofurancarboxylate has shown that structural modifications, such as bromination, can drastically enhance antifungal activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. nih.gov This suggests that the antifungal action of these new compounds is linked to changes in cytoplasmic calcium concentration. nih.gov The inhibition of mycelial growth is a direct outcome of these cellular disruptions, effectively blocking the pathogen's developmental and proliferative stages. ncsu.edu

Anti-inflammatory Potential (Mechanistic In Vitro)

Benzofuran derivatives have been explored for their anti-inflammatory properties, with in vitro studies elucidating several underlying mechanisms.

A key study on 5-acyl-3-substituted-benzofuran-2(3H)-ones revealed a dual inhibitory effect on the metabolites of arachidonic acid. nih.gov These compounds were found to inhibit both cyclooxygenase (CO) and lipoxygenase (LO) pathways, which are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Further mechanistic insight comes from research on heterocyclic/benzofuran hybrids. These molecules have been shown to inhibit the production of nitric oxide (NO), a significant inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW-264.7 cells. mdpi.com The anti-inflammatory action of these hybrids is linked to the suppression of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammatory gene expression. mdpi.com

Additionally, specific derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have been observed to inhibit the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6) in K562 leukemia cells. mdpi.comsciprofiles.com This demonstrates a direct modulation of cytokine release, a hallmark of the inflammatory response.

Exploration of Anticancer Activities at a Molecular Level

The anticancer potential of 2(3H)-Benzofuranone, 3-methyl- derivatives has been extensively investigated, revealing multiple molecular targets and mechanisms of action. These compounds have shown efficacy in various cancer cell lines through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. mdpi.comnih.govnih.gov

One of the primary mechanisms identified is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. nih.gov Certain 3-methylbenzofuran (B1293835) derivatives exhibited excellent VEGFR-2 inhibition at nanomolar concentrations, leading to the suppression of proliferation in non-small cell lung carcinoma cell lines (A549 and NCI-H23). nih.gov This inhibition of VEGFR-2 results in cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis. nih.gov

The induction of apoptosis is a common endpoint for many benzofuran derivatives. Studies on novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one demonstrated selective cytotoxicity against chronic myelogenous leukemia (K562) cells. mdpi.comsciprofiles.com The mechanism was found to involve the generation of reactive oxygen species (ROS), which creates oxidative stress within the cancer cells. mdpi.comsciprofiles.com This leads to the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade, and the subsequent programmed cell death. mdpi.comsciprofiles.comresearchgate.net

Moreover, some benzofuran derivatives exert their anticancer effects by targeting the cellular cytoskeleton. Specific derivatives were found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for cell division. nih.gov This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Other molecular targets for benzofuran derivatives include the urokinase-type plasminogen activator (uPA) system, which is involved in cancer invasion and metastasis, and the enzyme Pin1, which plays an oncogenic role in certain cancers like hepatocellular carcinoma. nih.govnih.gov

The structure-activity relationship is critical, with modifications such as halogenation (e.g., adding bromine or fluorine) or the hybridization with other heterocyclic scaffolds (e.g., quinazolinone, imidazole) often resulting in significantly enhanced and more selective anticancer activity. nih.govnih.govmdpi.com

Interactive Data Table: Anticancer Activity of 3-Methylbenzofuran Derivatives

| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

| 4b (a 3-methylbenzofuran derivative) | A549 (Non-small cell lung cancer) | Not specified, but active | VEGFR-2 Inhibition, G2/M Arrest | nih.gov |

| 15a (a 3-(morpholinomethyl)benzofuran) | NCI-H23 (Non-small cell lung cancer) | 2.52 µM | VEGFR-2 Inhibition, G2/M Arrest | nih.gov |

| 16a (a 3-(morpholinomethyl)benzofuran) | A549 (Non-small cell lung cancer) | 1.50 µM | VEGFR-2 Inhibition, G2/M Arrest | nih.gov |

| 16a (a 3-(morpholinomethyl)benzofuran) | NCI-H23 (Non-small cell lung cancer) | 0.49 µM | VEGFR-2 Inhibition, G2/M Arrest | nih.gov |

| Compound 6 (a 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivative) | K562 (Chronic myelogenous leukemia) | ~30 µM | ROS Generation, Caspase-3/7 Activation, Apoptosis | mdpi.com |

| Compound 8 (a 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivative) | K562 (Chronic myelogenous leukemia) | ~10 µM | ROS Generation, Caspase-3/7 Activation, Apoptosis | mdpi.com |

| Compound 1 (a brominated 3-methyl-benzofuran derivative) | HL-60 (Acute promyelocytic leukemia) | 0.1 µM | Cytotoxicity, Apoptosis Induction | mdpi.com |

| Compound 5 (a fluorinated amiloride-benzofuran derivative) | Not specified | 0.43 µM | uPA Inhibition | nih.govmdpi.com |

| 5a (4,6-di(benzyloxy)-3-phenylbenzofuran) | Not specified | 0.874 µM | Pin1 Inhibition | nih.gov |

Applications of 2 3h Benzofuranone, 3 Methyl in Chemical and Material Science

Utility in the Synthesis of Specialty Chemicals

The benzofuranone core, particularly when substituted, is a key building block for a range of high-value specialty chemicals. The reactivity of the lactone ring and the potential for substitution on both the aromatic and heterocyclic rings allow for extensive chemical modification.

The 2(3H)-benzofuranone structure is fundamental to a significant class of chemiluminescent compounds. mdpi.comwikipedia.org These molecules are capable of emitting light through a chemical reaction, a property highly sought after in bioanalytical sciences and diagnostics. The synthesis of these dyes often utilizes the benzofuranone skeleton as a starting point. wikipedia.org The mechanism of light emission typically involves the cleavage of the lactone ring to form an excited-state emitter, which then relaxes to the ground state by releasing a photon. mdpi.com

Research has shown that the properties of these dyes can be finely tuned through structural modifications. The introduction of substituents, such as the methyl group at the 3-position, and alterations to the aromatic ring can influence the color and intensity of the emitted light. mdpi.com For instance, extending the π-conjugated system can shift the emission from the typical deep blue (420–450 nm) to green or even orange hues. mdpi.com This tunability makes 2(3H)-benzofuranone derivatives valuable precursors for creating a diverse palette of chemiluminescent and fluorescent probes for various applications. mdpi.comresearchgate.net A dissertation has specifically detailed the synthesis of highly chemiluminescent benzo[b]furan-2(3H)-ones, underscoring their importance in this field. uni-koeln.de

Table 1: Influence of Structural Modification on 2-Coumaranone Emission

| Structural Feature | Effect on Emission | Wavelength Range (Typical) |

|---|---|---|

| Basic 2-Coumaranone Core | Blue Light Emission | 420–450 nm |

| Extended π-Conjugation | Bathochromic Shift (Red Shift) | Green to Orange |

Beyond dyes, 2(3H)-Benzofuranone, 3-methyl- and its parent compound are recognized as crucial "privileged scaffolds" for building more complex molecules, particularly those with biological activity. acs.orgnih.gov The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in medicinal chemistry and drug discovery.

The utility of benzofuranones as synthetic intermediates stems from their inherent reactivity. The lactone can be opened by nucleophiles, and the molecule can undergo various transformations to create a wide array of derivatives. wikipedia.org Synthetic chemists have developed numerous methods to construct and modify the benzofuranone core, enabling the synthesis of complex natural products and pharmaceutical agents. organic-chemistry.orgacs.orgresearchgate.net For example, research has demonstrated that 3-methyl-2-benzofuran-1(3H)-one is a versatile building block for creating more intricate pharmaceutical compounds. Its structure is found in many bioactive natural products and serves as a starting point for synthesizing molecules with potential applications as antagonists, antifungals, antivirals, and anticancer agents. acs.org The regioselective synthesis of these compounds allows for precise control over the substitution pattern, facilitating the creation of diverse molecular architectures. oregonstate.edu

Contributions to Polymer and Additive Chemistry

In the field of polymer science, derivatives of 2(3H)-benzofuranone have made significant contributions as specialized additives, particularly as antioxidants. google.com Polymers are susceptible to degradation from heat, light, and oxygen, which can compromise their mechanical properties and appearance. Antioxidants are added to polymers to inhibit or slow down this degradation process.

Benzofuranone derivatives function as "carbon-centered radical antioxidants." google.com During polymer degradation, highly reactive free radicals are formed. The benzofuranone structure can effectively trap these carbon-centered radicals, converting them into more stable species and thereby interrupting the degradation chain reaction. This stabilizing effect helps to maintain the integrity and extend the service life of the polymer material. google.com

A notable commercial example is Irganox® HP-136, a stabilizer based on a 3-aryl-benzofuran-2-one structure. Studies on its activity in polypropylene (B1209903) show that it acts as a medium-strength, chain-breaking antioxidant. researchgate.net It is slowly consumed during the polymer's induction period, protecting it from thermo-oxidative degradation. The efficiency of these lactone-based stabilizers can be further enhanced when used in combination with other types of antioxidants, such as phosphites and phenols. researchgate.net This application is the subject of patents that describe the use of benzofuranone derivatives to improve the thermal stability and processing resistance of polymers like polypropylene. google.com

Table 2: Role of Benzofuranone Derivatives in Polymer Stabilization

| Polymer | Additive Type | Function | Mechanism |

|---|

Role as UV Absorbers in Material Science

While not UV absorbers themselves, 2(3H)-benzofuranone derivatives are important precursors for synthesizing a major class of UV absorbers: 2-hydroxybenzophenones. beilstein-journals.orgbeilstein-archives.org These compounds are widely used in sunscreens, plastics, and coatings to protect materials and skin from the damaging effects of ultraviolet radiation. beilstein-journals.org

A developed chemical protocol allows for the efficient, transition-metal-free conversion of 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones. beilstein-journals.orgbeilstein-archives.org The reaction involves a decarbonylation–oxidation process. The resulting 2-hydroxybenzophenone (B104022) structure is highly effective at absorbing UV light and dissipating the energy as harmless heat through a process involving an intramolecular hydrogen transfer. beilstein-journals.org

Structure-activity relationship studies have revealed that the position of substituents on the benzophenone (B1666685) ring significantly impacts its UV-absorbing capabilities. For instance, a substituent at the 5-position of the 2-hydroxybenzophenone (corresponding to a substituent on the original benzofuranone ring) substantially improves the ability to absorb UV light and prevent photodegradation. beilstein-journals.org This makes the tailored synthesis of substituted benzofuranones, including 3-methyl derivatives, a key strategy for creating next-generation, high-performance UV absorbers.

Potential in Agrochemical Development

The benzofuranone scaffold is a recurring motif in compounds developed for the agrochemical sector. ontosight.ai Its derivatives have shown promise due to their inherent antimicrobial and antifungal properties. ontosight.aiscispace.com

One of the most direct and significant links is the role of a benzofuranone derivative as a key intermediate in the synthesis of Azoxystrobin. chemicalbook.com Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class, one of the most commercially important classes of fungicides worldwide. The synthesis of this complex agrochemical relies on building blocks derived from the benzofuranone structure.

Furthermore, research has focused on synthesizing novel benzofuran (B130515) derivatives containing other biologically active moieties, such as pyrazole, to create compounds with potent antimicrobial activity. scispace.com These efforts aim to develop new agents to protect crops from fungal and bacterial diseases. The versatility of the benzofuranone core allows for the creation of large libraries of compounds that can be screened for potential agrochemical applications, including as fungicides and herbicides. scispace.com

Table 3: Agrochemical Applications of the Benzofuranone Scaffold

| Application Area | Example | Role of Benzofuranone |

|---|---|---|

| Fungicide Synthesis | Azoxystrobin | Key synthetic intermediate chemicalbook.com |

| Antimicrobial Agents | Benzofuran-pyrazole derivatives | Core scaffold for new active ingredients scispace.com |

Natural Occurrence and Biosynthetic Pathways of 2 3h Benzofuranone, 3 Methyl

Isolation from Fungi and Plants

The isolation of 2(3H)-Benzofuranone, 3-methyl- and its close derivatives has been documented from both fungal and plant sources. The methodologies employed typically involve extraction followed by chromatographic and spectroscopic techniques to identify and characterize the compound.

Research has identified several species that produce benzofuranone compounds, with some studies specifically identifying the 3-methyl variant.

Aspergillus cvjetkovicii : This indigenous fungus, found in the asymptomatic rice phyllosphere, has been shown to produce 2(3H)-benzofuranone. acs.orgacs.org This production is linked to a significant ecological role in its environment. acs.orgnih.gov While these ecological studies specify 2(3H)-benzofuranone, another study has identified 2(3H)-Benzofuranone, 3-methyl- in the cultural fluid of the fungus Trichoderma album. researchgate.net